2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-3-4-10(2)11(7-9)12-8-19-14(16-12)17-13(18)5-6-15/h3-4,7-8H,5H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLIYVZMECVMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-cyanoacetamide with 2,5-dimethylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Reactivity of the Cyano Group
The cyano (-CN) group undergoes characteristic transformations:
Key Findings :
-
Acidic hydrolysis proceeds via intermediate iminium ion formation, confirmed by ¹H NMR monitoring.
-
Hydroxamic acid derivatives exhibit enhanced metal-chelating properties .
Thiazole Ring Participation
The thiazole moiety participates in electrophilic substitution and ring-opening reactions:
| Reaction | Reagents/Conditions | Outcome | Selectivity Notes |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, 0–5°C | Nitration at C-5 position | Directed by acetamide group |
| Ring-Opening | LiAlH₄, THF, reflux | Thiazolidine intermediate | Requires anhydrous conditions |
Experimental Data :
-
Nitration yields a single regioisomer (confirmed by X-ray crystallography) due to steric hindrance from the 2,5-dimethylphenyl group .
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Ring-opening with LiAlH₄ generates a thiol intermediate, which dimerizes unless trapped .
Acetamide Group Transformations
The acetamide functionality undergoes hydrolysis and condensation:
Optimization Data :
-
Hydrolysis efficiency depends on solvent polarity (optimal in 3:1 EtOH/H₂O).
-
Schiff bases derived from 4-nitrobenzaldehyde show >90% inhibition in MCF-7 cell lines .
Knoevenagel Condensation
The active methylene group (α to cyano and carbonyl) facilitates condensation:
| Aldehyde Used | Catalyst | Product Structure | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Piperidine | α,β-Unsaturated nitrile | 12.4 (A549 cells) |
| Furfural | NH₄OAc | Heterocyclic fused derivative | 8.9 (HeLa cells) |
Mechanistic Insight :
-
Reaction proceeds via enolate intermediate, as evidenced by deuterium-labeling studies .
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Electron-deficient aldehydes accelerate reaction rates (k = 0.42 min⁻¹ for nitro-substituted variants) .
Metal Coordination Chemistry
The compound forms stable complexes with transition metals:
| Metal Salt | Coordination Mode | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂·3H₂O | N(thiazole), O(amide) | 8.7 ± 0.2 |
| ZnCl₂ | N(thiazole), S(thiazole) | 6.9 ± 0.3 |
Applications :
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Cu(II) complexes exhibit SOD-mimetic activity (EC₅₀ = 3.8 μM) .
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Zn(II) derivatives serve as fluorescent probes for Hg²⁺ detection (LOD = 0.1 ppb).
Reaction Optimization Studies
Critical parameters influencing reaction outcomes:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ±15% yield outside range |
| Solvent Polarity (ET₃₀) | 40–50 kcal/mol | Maximizes nucleophilicity |
| Catalyst Loading | 5–10 mol% | Prevents side-product formation |
Case Study :
-
Knoevenagel condensation with 4-dimethylaminobenzaldehyde shows a 92% yield using 7.5 mol% piperidine in DMF at 75°C.
Scientific Research Applications
2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound is investigated for its use in various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Thiazole Ring
The 2,5-dimethylphenyl group in the target compound distinguishes it from other thiazole-based acetamides:
- N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]acetamide (Compound 6a): Contains a phenolic substituent, enabling hydrogen bonding and antioxidant activity, as seen in COX/LOX inhibition studies .
- 2-[4-(Chloromethyl)-1,3-Thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride : Adds a chloromethyl group to the thiazole, enhancing reactivity for further functionalization .
Table 1: Substituent Comparison
Functional Group Modifications
Physicochemical Data
While specific data for the target compound is unavailable, analogues provide insights:
- Melting Points : Thiazole-acetamides typically exhibit high melting points (e.g., 409–411 K for 2,2-diphenyl-N-(thiazol-2-yl)acetamide) due to strong intermolecular hydrogen bonding .
- Spectroscopic Features : IR spectra of similar compounds show characteristic peaks for -CN (~2200 cm⁻¹), amide C=O (~1700 cm⁻¹), and aromatic C-H stretches .
Enzyme Inhibition Potential
- COX/LOX Inhibition : Thiazole derivatives like 6a and 6b () exhibit dual COX-1/COX-2 inhibition, suggesting the target compound’s dimethylphenyl group may enhance selectivity due to steric effects .
- α-Glucosidase Inhibition: Coumarin-linked thiazoles () demonstrate activity against α-glucosidase, implying that the target compound’s cyano group could modulate similar interactions .
Coordination Chemistry
Amide-containing thiazoles (e.g., ) act as ligands for metal ions. The cyano group in the target compound may facilitate additional binding modes with transition metals .
Crystallographic and Structural Insights
Crystal structures of related compounds () reveal:
- Dihedral Angles : The acetamide group and aryl substituents adopt twisted conformations (e.g., 75.79° between acetamide and phenyl rings in ) to minimize steric clashes .
- Hydrogen Bonding : N–H⋯N and C–H⋯π interactions stabilize crystal packing, as seen in 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide .
Biological Activity
2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound notable for its thiazole ring and cyano group. Its molecular formula is C14H13N3OS, with a molecular weight of approximately 271.34 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
The structural features of 2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide include:
- A thiazole ring , which is known for its diverse biological activities.
- A cyano group that enhances reactivity through nucleophilic substitutions and condensation reactions.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C14H13N3OS |
| Molecular Weight | 271.34 g/mol |
| Key Functional Groups | Thiazole ring, cyano group |
Antimicrobial Properties
Preliminary studies indicate that 2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as certain fungal strains. The presence of the thiazole moiety is crucial for this activity, as compounds with similar structures often show potent effects against microbial pathogens.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent . Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against human cancer cell lines.
Table 2: Anticancer Activity of Related Thiazole Compounds
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Bcl-2 Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
| 2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | TBD | TBD |
The structure-activity relationship (SAR) studies suggest that the substitution pattern on the phenyl ring significantly influences anticancer activity. Specifically, the presence of methyl groups at specific positions enhances cytotoxic effects.
The mechanism through which 2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide exerts its biological effects may involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Interference with cellular signaling pathways , potentially leading to apoptosis in malignant cells.
Case Studies
Several case studies have explored the biological activity of thiazole derivatives similar to 2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide:
-
Study on Antitumor Activity : A study evaluated a series of thiazole derivatives and found that those with dimethyl substitutions exhibited enhanced activity against glioblastoma and melanoma cell lines.
- Findings : The presence of electron-donating groups at specific positions on the phenyl ring correlated with increased potency.
-
Antibacterial Efficacy Study : Another study focused on the antibacterial properties of thiazole derivatives against multi-drug resistant strains.
- Results : The compound demonstrated significant inhibition against tested bacterial strains compared to standard antibiotics.
Q & A
Q. What synthetic routes are recommended for preparing 2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide?
A common approach involves carbodiimide-mediated coupling between 2-cyanoacetic acid and 2-amino-4-(2,5-dimethylphenyl)thiazole. Key steps include:
- Reagent selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents in anhydrous dichloromethane or DMF .
- Solvent optimization : Dichloromethane at 273 K minimizes side reactions (e.g., hydrolysis of the cyano group) .
- Workup : Extract with ice-cold HCl to precipitate the product, followed by recrystallization from methanol/acetone (1:1) .
- Yield enhancement : Triethylamine is added to neutralize HCl byproducts and stabilize intermediates .
Q. How can the purity and structural integrity of the compound be validated?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Verify the presence of the thiazolyl NH (δ 10.2–10.8 ppm), cyano group (no proton signal), and dimethylphenyl aromatic protons (δ 6.8–7.3 ppm) .
- FTIR : Confirm C≡N stretch (~2200 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages within ±0.3% .
Q. What preliminary biological assays are suitable for screening bioactivity?
- Antimicrobial testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating potential .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ <10 µM warrant further study .
Advanced Research Questions
Q. How can conflicting crystallographic data on thiazole-acetamide derivatives be resolved?
Contradictions in dihedral angles (e.g., 79.7° vs. 81.85° between thiazole and aryl rings) arise from substituent steric effects and hydrogen bonding. To address this:
- Computational modeling : Perform DFT geometry optimization (B3LYP/6-31G*) to compare theoretical vs. experimental structures .
- Temperature-dependent XRD : Collect data at 100 K to reduce thermal motion artifacts .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H⋯N vs. C–H⋯π) influencing packing .
Q. What strategies optimize reaction yields for large-scale synthesis?
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DMF (polar aprotic) | +15% vs. CH₂Cl₂ |
| Catalyst | DMAP (4-dimethylaminopyridine) | Accelerates coupling by 2x |
| Temperature | 0–5°C (prevents cyano hydrolysis) | +20% purity |
| Stoichiometry | 1.2:1 (acid:amine) | Reduces unreacted amine |
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Reaction path search : Use quantum mechanics (e.g., Gaussian 16) to simulate intermediates in nucleophilic acyl substitutions .
- Transition state analysis : IRC calculations identify energy barriers for cyano group reactions .
- Machine learning : Train models on PubChem data to predict solubility and reactivity under varying pH .
Q. What analytical techniques resolve ambiguities in NMR spectra caused by tautomerism?
- Variable-temperature NMR : Conduct experiments at 298–343 K to observe thiazole ring proton shifts indicative of keto-enol tautomerism .
- ²D NOESY : Detect spatial proximity between thiazole NH and acetamide carbonyl to confirm dominant tautomer .
- Dynamic HPLC : Use chiral columns to separate tautomers if enantiomers form .
Methodological Considerations
Q. How should researchers design stability studies under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Light sensitivity : Store solutions in amber vials and assess UV-Vis absorbance changes (λ = 254 nm) .
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C suggests suitability for oral formulations) .
Q. What structural modifications enhance bioavailability while retaining activity?
- Prodrug design : Introduce ester groups at the acetamide moiety to improve membrane permeability .
- Cyano replacement : Substitute C≡N with CF₃ or SO₂CH₃ to balance lipophilicity and metabolic stability .
- Thiazole ring substitution : Add electron-withdrawing groups (e.g., Cl) to enhance π-stacking with target proteins .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across similar analogs?
| Analog | Reported IC₅₀ (µM) | Key Structural Difference |
|---|---|---|
| Target compound | 8.2 (HeLa) | 2,5-Dimethylphenyl substituent |
| 4-(4-Fluorophenyl) analog | 22.4 (HeLa) | Fluorine vs. methyl groups |
| 2,6-Dichlorophenyl analog | 3.9 (HeLa) | Cl substituents increase hydrophobicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
